molecular formula C11H14N2 B3110264 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole CAS No. 179111-91-2

2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole

Cat. No.: B3110264
CAS No.: 179111-91-2
M. Wt: 174.24 g/mol
InChI Key: DWPAWEOVWCYOAE-UHFFFAOYSA-N
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Description

2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a fused pyridine and indole ring system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-cyano-5H-2,3-dihydropyrido[4,3-b]indol-3-one with phosphorus oxychloride in the presence of triethylamine hydrochloride . This reaction produces the corresponding chloro derivative, which can then be further processed to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, where the necessary precursors are reacted in large-scale reactors under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride, triethylamine hydrochloride, and p-toluenesulfonic acid . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4a,9,9a-Hexahydro-1H-pyrido[3,4-b]indole is unique due to its specific ring structure and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,9,11-13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPAWEOVWCYOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,3,4,9-tetrahydro-1H-beta-carboline (0.100 g, 0.581 mmol) in TFA (1 mL) was added sodium cyanoborohydride (0.109 g, 1.74 mmol) and the reaction mixture was stirred at ambient temperature for about 16 h. The reaction mixture was concentrated in vacuo and the residue was partitioned between water (25 mL) and dichloromethane (50 mL). The organic layer was separated and the aqueous layer was further extracted with dichloromethane (2×50 mL). The combined organic extracts were dried over magnesium sulfate, and evaporated under reduced pressure. The residue was purified by using preparative RP-HPLC (Rainin C18, 8 mm, 300 Å, 35 cm; 5-100% acetonitrile—0.1M ammonium acetate over 20 min, 100% acetonitrile hold 10 minutes, 21 mL/min) to give 2,3,4,4a,9,9a-hexahydro-1H-beta-carboline (0.073 g, 0.42 mmol) as a brown oil; RP-HPLC (Table 1, Method a) Rt 1.35 min; m/z: (M+H)+ 175.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.109 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Reactant of Route 2
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Reactant of Route 3
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Reactant of Route 4
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Reactant of Route 5
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole
Reactant of Route 6
2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole

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